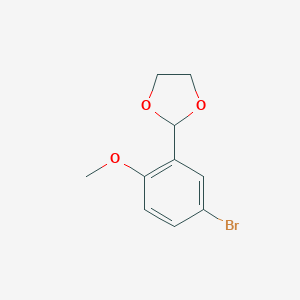

1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene

Descripción general

Descripción

The compound 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene is a halogenated methoxybenzene derivative. Halogenated methoxybenzenes, such as bromoanisoles, are commonly found in the environment and are not typically produced in large technical quantities. They can originate from both biogenic and anthropogenic sources, as indicated by studies on their presence in the marine troposphere .

Synthesis Analysis

The synthesis of brominated methoxybenzenes can involve radical bromination reactions. For instance, 1-(Dibromomethyl)-4-methoxy-2-methylbenzene is a product of the radical bromination of 4-methoxy-1,2-dimethylbenzene, suggesting that similar bromination methods could be applicable for synthesizing the compound . Additionally, the synthesis of related compounds like 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water has been reported, achieving high yields and purity, which could provide insights into potential synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of brominated methoxybenzenes can be complex and varies with different substituents. For example, 1-Bromo-2,3,5,6-tetramethylbenzene exhibits two stable crystalline phases and crystallizes into an orthorhombic system at room temperature. The molecular conformation has been confirmed by X-ray diffraction, and the vibrational spectra have been investigated theoretically, which could be relevant for understanding the structural aspects of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene .

Chemical Reactions Analysis

Brominated methoxybenzenes can undergo various chemical reactions. Aryl radical cyclization with alkyne followed by tandem carboxylation has been observed in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide, leading to the formation of succinic acid derivatives . This indicates that the compound may also participate in radical cyclization and carboxylation reactions under suitable conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzenes can be influenced by their molecular structure. For instance, the crystal structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed diverse packing motifs and interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are significant for understanding the compound's properties . Moreover, the presence of intermolecular interactions, such as O→Br charge-transfer, has been suggested in compounds like 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, which could also be relevant for 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene .

Aplicaciones Científicas De Investigación

- Scientific Field: Organic Synthesis

- Summary of the Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Methods of Application: The process involves a radical approach to catalyze the protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

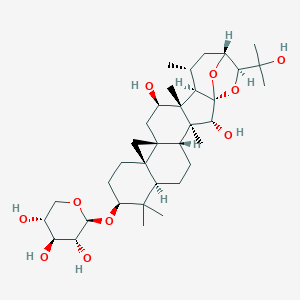

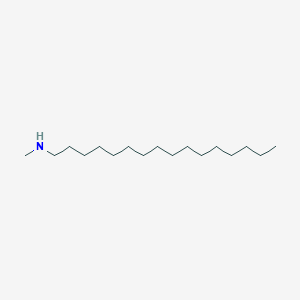

- Results or Outcomes: This method was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Propiedades

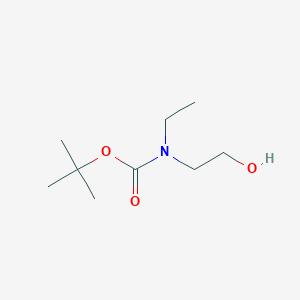

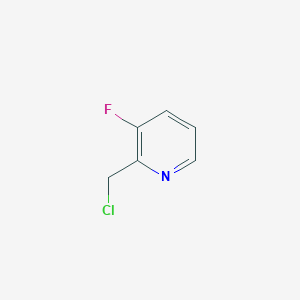

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-12-9-3-2-7(11)6-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDRLYFLACMBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625124 | |

| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene | |

CAS RN |

156603-10-0 | |

| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

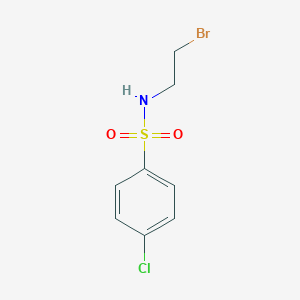

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)